3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a piperazine moiety bearing a 3-bromobenzyl group and at position 6 with a 3-methylpyrazole.
Properties
IUPAC Name |
3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6/c1-15-7-8-26(23-15)19-6-5-18(21-22-19)25-11-9-24(10-12-25)14-16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLKWVMPMTWTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article details the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the bromophenyl and pyrazole moieties. Specific synthetic routes may involve:
- Formation of the Piperazine Core : Reaction of appropriate amines with carbonyl compounds.
- Bromination : Introduction of the bromine atom onto the phenyl ring via electrophilic aromatic substitution.
- Pyrazole Integration : Coupling reactions to attach the pyrazole group.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an antitumor , antimicrobial , and antidepressant agent.
Antitumor Activity
Several studies have reported that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against human cancer cell lines, indicating strong antiproliferative properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | HeLa | 5.2 |
| Similar Piperazine Derivative | MCF-7 | 4.8 |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. A related study indicated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CA).
- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its antidepressant effects by modulating serotonin or dopamine pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives, including our compound, showed promising results in inhibiting tumor growth in xenograft models. The administration led to a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against a panel of bacterial strains. The results indicated that compounds with similar structural features had significant bactericidal effects, supporting their development as new antimicrobial agents .
Scientific Research Applications
Pharmacological Potential
The compound exhibits significant pharmacological activities, making it a candidate for drug development. Notable applications include:
- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
- Antitumor Properties : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation, indicating that this compound may also possess antitumor effects.
- Antimicrobial Activity : The presence of the bromophenyl group has been associated with enhanced antimicrobial properties, making it a candidate for developing new antibiotics.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, which may include:
- Cyclization Reactions : Key steps often involve cyclizing piperazine derivatives with other functional groups to form the final product.
- Modification for Enhanced Activity : Researchers are exploring derivatives of this compound to optimize efficacy and reduce side effects.
Case Study 1: Antidepressant Activity
A study conducted on similar piperazine derivatives demonstrated significant serotonin reuptake inhibition. The results suggest that modifications to the piperazine structure could enhance antidepressant effects. This case highlights the potential of the compound in treating mood disorders.
Case Study 2: Antitumor Efficacy
In vitro studies on related compounds showed marked reductions in tumor cell viability. The mechanism was linked to apoptosis induction via specific receptor interactions. This case underscores the need for further investigation into the antitumor properties of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr) at the Pyridazine Core
The electron-deficient pyridazine ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
Key Insight : The bromophenyl group’s electron-withdrawing effect enhances pyridazine’s electrophilicity, enabling substitutions even under mild conditions .
Cross-Coupling Reactions via Bromophenyl Group
The 3-bromophenyl substituent participates in palladium-catalyzed cross-couplings, enabling structural diversification.
Mechanistic Note : The bromine atom acts as a leaving group, with catalytic systems favoring C–C or C–N bond formation .
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and sulfonylation, altering physicochemical properties.
Functional Impact : These modifications enhance metabolic stability or modulate receptor binding affinity .
Pyrazole Ring Reactivity
The 3-methyl-1H-pyrazol-1-yl group exhibits limited reactivity due to its substitution pattern but can undergo:
Limitation : Steric hindrance from the methyl group and electron-withdrawing pyridazine reduces pyrazole’s nucleophilicity .
Reductive Transformations
The compound undergoes hydrogenation and borohydride reductions at specific sites.
Caution : Over-reduction may degrade the heterocyclic framework .
Acid/Base-Mediated Rearrangements
Controlled protonation/deprotonation induces structural rearrangements:
Photochemical Reactions
UV irradiation induces unique transformations:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| C–Br Bond Homolysis | UV (254 nm), benzene | Generation of aryl radicals for polymerization or coupling |
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
Halogen vs. Sulfonyl Substitutions
- Chlorine, being smaller than bromine, may weaken halogen interactions .
- Biphenylsulfonyl () : The biphenyl extension introduces significant hydrophobicity, likely improving tissue retention but limiting solubility .
Aromatic vs. Carbonyl Modifications
- Trifluoromethylbenzoyl () : The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring oral bioavailability. The carbonyl group may participate in hydrogen bonding with targets .
- Methoxybenzoyl () : The methoxy group’s electron-donating nature could increase the basicity of the piperazine nitrogen, altering ionization and distribution .
Pyrazole Modifications
- Trimethylpyrazole () : Increased steric hindrance from methyl groups may reduce off-target interactions but also limit binding to narrower active sites .
- Methylsulfonylbenzyl-Pyrazole () : The sulfonyl group on the pyrazole moiety could redirect the compound’s selectivity toward sulfonamide-sensitive targets .
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine ring serves as the central scaffold. While 3,6-dichloropyridazine is a common starting material, alternative routes involve cyclization of 1,4-diketones with hydrazines. For example, reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields pyridazine derivatives. However, 3,6-dichloropyridazine is preferred for its commercial availability and reactivity in substitution reactions.
Key Reaction:
This method requires rigorous temperature control (80–100°C) and yields ~70–85%.
Functionalization at Position 3: Piperazine-Benzyl Substitution
Introducing the 4-[(3-bromophenyl)methyl]piperazine group involves alkylation of piperazine with 3-bromobenzyl bromide.
Procedure:
-
Piperazine Alkylation :
Piperazine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. 3-Bromobenzyl bromide (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours. -
Coupling to Pyridazine :
The alkylated piperazine (1.2 equiv) is reacted with 3,6-dichloropyridazine (1.0 equiv) in toluene at 110°C for 24 hours.Yield: ~65%.
Functionalization at Position 6: Pyrazole Substitution
The 6-chloro group is displaced by 3-methyl-1H-pyrazole via nucleophilic aromatic substitution (SNAr).
Procedure:
3-Methyl-1H-pyrazole (1.5 equiv) is deprotonated with NaH (1.5 equiv) in THF at 0°C. The resulting anion is added to 3-piperazinyl-6-chloropyridazine (1.0 equiv) and heated at 80°C for 18 hours.
Solvent and Base Selection:
Temperature Effects:
-
Substitution at position 6 requires temperatures >70°C to overcome aromatic ring deactivation by electron-donating piperazine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) using statistical Design of Experiments (DOE) . For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Post-synthesis purification via column chromatography (normal or reverse-phase) or recrystallization is recommended, as demonstrated in analogous piperazine-pyridazine syntheses . Monitor purity using HPLC or LC-MS, ensuring residual solvents and byproducts meet analytical standards (e.g., <0.1% impurities) .
Basic: What spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Methodological Answer:
- NMR (¹H, ¹³C, 2D-COSY) : Assign proton environments (e.g., piperazine methylene groups at δ ~2.5–3.5 ppm) and confirm aromatic pyridazine/pyrazole signals .
- X-ray crystallography : Resolve crystal packing and verify substituent positions, as done for related pyridazine derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- FT-IR : Validate functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
Basic: How should initial biological activity assays be designed for this compound?
Methodological Answer:
Prioritize in vitro assays based on structural analogs:
- Anti-microbial : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria .
- Anti-viral : Plaque reduction assays (e.g., influenza, SARS-CoV-2 pseudovirus) .
- Anti-platelet aggregation : Light transmission aggregometry with ADP/collagen as agonists .
Use positive controls (e.g., ciprofloxacin for anti-bacterial assays) and dose-response curves (IC₅₀/EC₅₀ calculations). Ensure reproducibility via triplicate runs and blinded analysis .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., bacterial DNA gyrase, viral proteases) to identify binding poses and affinity scores. Validate using co-crystallized ligands .
- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability (RMSD/RMSF analysis) over 50–100 ns trajectories .
- Quantum mechanical calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or ligand-protein charge transfer .
Advanced: How can contradictory structure-activity relationship (SAR) data be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from analogs (e.g., 3-(piperazin-1-yl)pyridazines) to identify trends. For example, bromine at the 3-position may enhance anti-bacterial activity but reduce solubility .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 3-methylpyrazole vs. other heterocycles) to biological activity .
- In silico QSAR models : Train regression models on physicochemical descriptors (logP, polar surface area) to predict activity cliffs .
Advanced: What strategies address complex reaction mixtures during scale-up synthesis?
Methodological Answer:
- Inline analytics (PAT) : Use ReactIR or HPLC-MS to monitor intermediates and byproducts in real-time .
- Membrane separation technologies : Remove unreacted reagents or impurities via nanofiltration (e.g., 300–500 Da MWCO membranes) .
- Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Design of Experiments (DOE) : Optimize catalyst turnover and solvent recovery for sustainability .
Advanced: How can DFT studies enhance understanding of the compound’s reactivity?
Methodological Answer:
- Reaction pathway exploration : Use density functional theory (DFT) to map energy profiles for key steps (e.g., Suzuki coupling, nucleophilic substitution). Identify transition states and rate-determining steps .
- Electrostatic potential (ESP) mapping : Predict sites for electrophilic/nucleophilic attack (e.g., pyridazine N-atoms) .
- Solvent effects : Apply implicit solvent models (e.g., SMD) to assess polarity’s impact on reaction barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
